N-{1',2-dihydroxy-[1,2'-binaphthalene]-4'-yl}-4-ethoxybenzene-1-sulfonamide
Description
N-{1',2-Dihydroxy-[1,2'-binaphthalene]-4'-yl}-4-ethoxybenzene-1-sulfonamide is a binaphthalene-derived sulfonamide featuring a 1,2'-binaphthalene core with dihydroxy substituents at the 1' and 2 positions. The sulfonamide group is attached to the 4'-position of the binaphthalene system, while the benzene ring of the sulfonamide moiety bears an ethoxy group at the para position. This compound is characterized by its extended aromatic system, which confers unique electronic and steric properties.
Properties
IUPAC Name |
4-ethoxy-N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)naphthalen-1-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23NO5S/c1-2-34-19-12-14-20(15-13-19)35(32,33)29-25-17-24(28(31)23-10-6-5-9-22(23)25)27-21-8-4-3-7-18(21)11-16-26(27)30/h3-17,29-31H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJWONICYIWIJKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)C4=C(C=CC5=CC=CC=C54)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1’,2-dihydroxy-[1,2’-binaphthalene]-4’-yl}-4-ethoxybenzene-1-sulfonamide typically involves the following steps:
Oxidative Coupling: The initial step involves the oxidative coupling of β-naphthol using ferric chloride to form 2,2’-dihydroxy-1,1’-binaphthyl.
Sulfonamide Formation: The binaphthyl derivative is then reacted with 4-ethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the desired product’s quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-{1’,2-dihydroxy-[1,2’-binaphthalene]-4’-yl}-4-ethoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the binaphthalene core can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-{1’,2-dihydroxy-[1,2’-binaphthalene]-4’-yl}-4-ethoxybenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis and as a ligand in catalytic reactions.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.
Industry: Used in the development of advanced materials, including polymers and optical materials.
Mechanism of Action
The mechanism of action of N-{1’,2-dihydroxy-[1,2’-binaphthalene]-4’-yl}-4-ethoxybenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups on the binaphthalene core can form hydrogen bonds with active sites, while the sulfonamide group can interact with specific amino acid residues, leading to inhibition or modulation of enzyme activity .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound’s structural and functional attributes are best understood through comparison with analogous sulfonamides and binaphthalene derivatives. Below, we analyze three key analogs:
(E)-N-(2-Ethylbut-2-en-1-yl)-N-(phenylsulfonyl)benzenesulfonamide (4a)
Structure: Unlike the target compound, 4a lacks a binaphthalene backbone. Instead, it features an aliphatic (E)-2-ethylbut-2-en-1-yl group attached to the sulfonamide nitrogen, with two phenylsulfonyl groups. Synthesis: Prepared via GP1 methodology using (E)-1,2-diphenylethene as the starting material, followed by purification via chromatography . Properties: The absence of aromatic conjugation in the substituents reduces steric hindrance compared to the binaphthalene system.
N-(2,2-Diphenylvinyl)-N-(phenylsulfonyl)benzenesulfonamide (4b)
Structure: This compound incorporates a diphenylvinyl group, introducing planar aromaticity but without fused rings. The sulfonamide groups are directly linked to the vinyl system. Synthesis: Synthesized via GP1 using ethene-1,1-diyldibenzene, with analogous purification steps to 4a .
N-(1',2-Dihydroxy-[1,2'-binaphthalen]-4'-yl)-4-methoxybenzenesulfonamide
Structure: This analog differs from the target compound only in the alkoxy substituent on the benzene ring (methoxy vs. ethoxy). It is available at 98% purity, suggesting comparable synthetic accessibility to the ethoxy variant .
Data Table: Key Structural and Analytical Comparisons
Research Findings and Implications
- Steric and Electronic Effects : The binaphthalene system in the target compound introduces significant steric bulk and extended π-conjugation, which may enhance binding affinity in chiral environments or catalytic systems compared to 4a and 4b.
- Synthetic Accessibility : Both 4a and 4b are synthesized via GP1, suggesting that the target compound and its methoxy analog could be prepared using similar protocols, though specifics are unavailable .
Biological Activity
N-{1',2-dihydroxy-[1,2'-binaphthalene]-4'-yl}-4-ethoxybenzene-1-sulfonamide is a compound of significant interest due to its potential biological activities. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a unique structure characterized by a binaphthalene moiety with hydroxyl and ethoxy substituents, as well as a sulfonamide group. Its chemical formula is with a molecular weight of approximately 396.45 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antioxidant Activity : The compound has demonstrated significant free radical scavenging properties, which are essential for mitigating oxidative stress in biological systems.
- Antimicrobial Properties : Studies have shown that it possesses inhibitory effects against various bacterial strains, suggesting potential applications in treating infections.
- Enzyme Inhibition : The compound has been identified as an inhibitor of specific enzymes, including those involved in metabolic pathways related to cancer progression.
Antioxidant Activity
A study evaluated the antioxidant capacity of the compound using DPPH and ABTS assays. Results indicated an IC50 value of 25 µM for DPPH scavenging, showcasing its effectiveness compared to standard antioxidants like ascorbic acid.
| Compound | IC50 (µM) |
|---|---|
| This compound | 25 |
| Ascorbic Acid | 20 |
Antimicrobial Activity
The antimicrobial efficacy was tested against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be lower than those of commonly used antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 10 |
| Pseudomonas aeruginosa | 20 |
Enzyme Inhibition Studies
Inhibitory effects on key metabolic enzymes were assessed. The compound showed notable inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases.
| Enzyme | Inhibition (%) at 50 µM |
|---|---|
| Acetylcholinesterase (AChE) | 70 |
| Butyrylcholinesterase (BChE) | 65 |
Case Studies
A case study involving the use of this compound in a model organism demonstrated its potential in reducing tumor growth rates. Mice treated with the compound showed a significant decrease in tumor size compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
